molecular formula C40H34NO2PS B12854663 N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide

N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide

Katalognummer: B12854663
Molekulargewicht: 623.7 g/mol
InChI-Schlüssel: IIRSOYJTCANBQG-ZOMCPSFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1S, 2R)-1,2-diphenyl-2-[®-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes both sulfinyl and phosphino functional groups, making it an interesting subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S, 2R)-1,2-diphenyl-2-[®-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Sulfinyl Intermediate: The initial step involves the synthesis of the benzylsulfinyl intermediate through the oxidation of benzyl sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Phosphino Intermediate: The diphenylphosphino intermediate can be synthesized through the reaction of diphenylphosphine with a suitable halide, such as benzyl chloride, under basic conditions.

    Coupling Reaction: The final step involves the coupling of the sulfinyl and phosphino intermediates with the benzamide moiety. This can be achieved through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1S, 2R)-1,2-diphenyl-2-[®-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to remove the sulfinyl group, converting it back to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The phosphino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(1S, 2R)-1,2-diphenyl-2-[®-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule that can interact with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of catalysis.

Wirkmechanismus

The mechanism of action of N-[(1S, 2R)-1,2-diphenyl-2-[®-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide involves its interaction with specific molecular targets. The sulfinyl and phosphino groups can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound may interact with biological macromolecules, such as proteins, through non-covalent interactions, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(1S, 2R)-1,2-diphenyl-2-[®-methylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide
  • N-[(1S, 2R)-1,2-diphenyl-2-[®-ethylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide

Uniqueness

N-[(1S, 2R)-1,2-diphenyl-2-[®-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide is unique due to the presence of the benzylsulfinyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications in catalysis and medicinal chemistry.

Eigenschaften

Molekularformel

C40H34NO2PS

Molekulargewicht

623.7 g/mol

IUPAC-Name

N-[(1S,2R)-2-benzylsulfinyl-1,2-diphenylethyl]-2-diphenylphosphanylbenzamide

InChI

InChI=1S/C40H34NO2PS/c42-40(36-28-16-17-29-37(36)44(34-24-12-4-13-25-34)35-26-14-5-15-27-35)41-38(32-20-8-2-9-21-32)39(33-22-10-3-11-23-33)45(43)30-31-18-6-1-7-19-31/h1-29,38-39H,30H2,(H,41,42)/t38-,39+,45?/m0/s1

InChI-Schlüssel

IIRSOYJTCANBQG-ZOMCPSFGSA-N

Isomerische SMILES

C1=CC=C(C=C1)CS(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Kanonische SMILES

C1=CC=C(C=C1)CS(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.